Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 2-position with a 5-(furan-2-yl)isoxazole-3-carboxamido group and at the 6-position with an ethyl ester. The synthesis of related benzo[d]thiazole derivatives, such as ethyl 2-bromobenzo[d]thiazole-6-carboxylate, involves copper(II) bromide-mediated bromination of aminobenzo[d]thiazole precursors in acetonitrile .
Properties
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAVNUCLYACROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Anilines
The benzothiazole core is typically synthesized from 2-aminobenzoic acid derivatives. A representative protocol involves:
- Substrate : Ethyl 4-amino-3-mercaptobenzoate (prepared via reduction of nitro precursors).
- Cyclization : Treatment with bromine or iodine in acetic acid under reflux (2–4 h).
- Yield : ~70–85% (reported for analogous systems).
Mechanism : Electrophilic halogenation at the thiol group initiates ring closure, forming the thiazole ring.
Alternative Route: Hurd-Mason Reaction
Condensation of 2-aminothiophenol with α-keto esters:
- Ethyl 2-oxoacetate, DMF, 100°C, 6 h.
- Acid catalysis (HCl or H2SO4) enhances cyclization.
Preparation of 5-(Furan-2-yl)Isoxazole-3-Carboxylic Acid
Cyclocondensation of Furan-2-Carboxaldehyde
Isoxazole formation via 1,3-dipolar cycloaddition:
Step 1 : Generate nitrile oxide intermediate from furan-2-carboxaldehyde and hydroxylamine hydrochloride.
Step 2 : React with ethyl propiolate in dichloromethane at 0–5°C.
Step 3 : Hydrolysis of ester to carboxylic acid using NaOH/EtOH–H2O (1:1), followed by acidification.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (Step 2) |
| Cycloaddition Yield | 65–78% |
| Hydrolysis Yield | 90–95% |
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
- 5-(Furan-2-yl)isoxazole-3-carboxylic acid
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
- Activate carboxylic acid with EDCl/HOBt in anhydrous DMF (0°C, 30 min).
- Add aminobenzothiazole dropwise, stir at room temperature for 12–18 h.
- Purify via column chromatography (SiO2, ethyl acetate/hexane).
Schotten-Baumann Conditions
Reagents :
- Acid chloride derivative of 5-(furan-2-yl)isoxazole-3-carboxylic acid
- Aminobenzothiazole in NaOH/CH2Cl2
Advantages : Faster reaction (2–4 h), no need for coupling agents.
Limitations : Requires stable acid chloride preparation.
Alternative One-Pot Synthesis
Sequential Heterocycle Assembly
A convergent approach constructs all rings in a single reactor:
- Isoxazole Formation : As in Section 3.1.
- Benzothiazole Synthesis : Via Hurd-Mason reaction with in-situ generated α-keto ester.
- Amide Coupling : Using EDCl/HOBt without intermediate isolation.
Reported Yield : 45–55% (lower due to step complexity).
Analytical Characterization
Critical spectroscopic data confirming successful synthesis:
NMR Spectroscopy
- 1H NMR (DMSO-d6) :
- δ 8.72 (s, 1H, NH)
- δ 8.25 (d, J = 8.5 Hz, 1H, benzothiazole-H)
- δ 7.89 (s, 1H, furan-H)
Mass Spectrometry
- ESI-MS : m/z 383.38 [M+H]+ (matches molecular formula C18H13N3O5S).
Challenges and Optimization Opportunities
Solubility Issues
The benzothiazole core’s poor solubility in nonpolar media complicates coupling. Solutions :
- Use DMF/DMSO mixtures
- Ultrasonication during reaction
Byproduct Formation
Competitive O-acylation observed in Schotten-Baumann method. Mitigation :
- Strict temperature control (<25°C)
- Use of bulky bases (e.g., DMAP)
Industrial-Scale Considerations
Catalytic Improvements
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 9.2 |
| PMI (Process Mass Intensity) | 56.3 | 29.8 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research has demonstrated that Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate exhibits potential biological activities , including:
- Antimicrobial Properties : Studies indicate that derivatives of this compound may possess significant antibacterial activity against various pathogens .
- Anticancer Activity : Preliminary investigations suggest that it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Medicine
The compound is being investigated as a drug candidate for various diseases. Its interactions with molecular targets can lead to therapeutic effects, making it a subject of interest in drug development programs aimed at treating conditions such as cancer and infections .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties, such as conductivity and fluorescence . These materials can be applied in electronics, coatings, and other advanced technologies .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex synthesis | Enables novel compound creation |
| Biology | Antimicrobial and anticancer properties | Potential treatment options for infections and cancer |
| Medicine | Drug candidate investigation | Targeted therapies for various diseases |
| Industry | Development of advanced materials | Enhanced material properties for technology |
Case Study 1: Anticancer Research
A study investigating the anticancer properties of this compound revealed that it effectively inhibited the growth of several cancer cell lines. The compound demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of derivatives derived from this compound. Results showed that certain derivatives exhibited strong antibacterial activity against strains such as Staphylococcus aureus, suggesting that these compounds could be developed into new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Benzo[d]thiazole Derivatives
- Ethyl 2-bromobenzo[d]thiazole-6-carboxylate : This analog replaces the carboxamido-isoxazole-furan group with bromine. The bromine substituent may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions, whereas the target compound’s amide and ester groups likely improve solubility and metabolic stability .
- Thiazol-5-ylmethyl carbamates (–6): These compounds feature thiazole-linked carbamates and ureido groups but lack the fused benzo[d]thiazole core.
Furan-Containing Systems
- Ranitidine-related compounds (–8): Ranitidine derivatives, such as nitroacetamide analogs, incorporate furan-2-ylmethyl and thioether groups.
Biological Activity
Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including furan, isoxazole, and benzo[d]thiazole moieties. This structural diversity contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 1251624-39-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is suggested that the compound may inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation. For instance, it has been shown to inhibit the activity of DNA gyrase, an enzyme critical for bacterial DNA replication, which could lead to its antibacterial properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound's mechanism may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
Antibacterial Activity
The compound has also shown promising antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity .
Antimalarial Activity
In a systematic study focusing on thiazole derivatives, modifications similar to those found in this compound were linked to enhanced antimalarial activity against Plasmodium falciparum. This suggests potential applications in treating malaria .
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cancer cell growth in vitro. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents.
- Antibacterial Efficacy : Another investigation reported that derivatives of benzothiazole compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.008 to 0.046 μg/mL .
- Structural Activity Relationship (SAR) : Research into the SAR of thiazole derivatives indicated that specific modifications could enhance biological activity. The presence of electron-withdrawing groups was found to be beneficial for increasing potency against various pathogens .
Q & A
Basic: What synthetic methodologies are employed to construct the benzo[d]thiazole core in this compound?
Answer: The benzo[d]thiazole core is synthesized via cyclization reactions using thioamide precursors. Key steps include:
- Diazonium salt formation : Used to introduce aryl groups at the 2-position of the thiazole ring .
- Acylation : Coupling of the isoxazole-3-carboxamido group to the thiazole nitrogen, often mediated by coupling agents like EDCI or DCC .
- Esterification : Introduction of the ethyl carboxylate group at position 6 using ethyl chloroformate or similar reagents .
Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions, as demonstrated in analogous thiazole syntheses .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring connectivity. For example, the furan proton signals (δ 6.3–7.5 ppm) distinguish it from thiazole protons .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, particularly for the ester and amide groups .
- X-ray Crystallography : Resolves ambiguous structural features (e.g., regiochemistry of the isoxazole substituents) using SHELX software for refinement .
Advanced: How can computational methods predict this compound’s electronic properties and reactivity?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~3.45 eV) correlate with charge-transfer potential and reactivity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites, guiding derivatization strategies for enhanced bioactivity .
TD-DFT with IEF-PCM solvation models predicts UV-Vis absorption bands (e.g., λmax ~359 nm), aiding photochemical studies .
Basic: What biological screening assays are suitable for initial evaluation of this compound?
Answer: Prioritize assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against protein kinases (e.g., EGFR, VEGFR) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity, with IC50 values compared to reference drugs .
- Anti-inflammatory Potential : ELISA-based COX-2 inhibition assays evaluate interaction with inflammatory pathways .
Advanced: How can structural modifications optimize this compound’s pharmacokinetic properties?
Answer: Strategic modifications include:
- Ester Hydrolysis : Replace the ethyl carboxylate with a carboxylic acid to enhance solubility (tested via pH-dependent stability assays) .
- Furan Ring Substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability, monitored via microsomal incubation assays .
- Isoxazole Bioisosteres : Replace isoxazole with triazole to modulate logP and blood-brain barrier penetration, validated by comparative ADME studies .
Basic: What are common pitfalls in crystallizing this compound, and how are they resolved?
Answer: Challenges include:
- Polymorphism : Slow evaporation from mixed solvents (e.g., DCM/hexane) reduces polymorph formation .
- Disorder in Flexible Groups : The furan ring’s orientation may require constrained refinement in SHELXL .
- Twinned Crystals : X-ray data collected at multiple temperatures (100–300 K) improve resolution for twinned specimens .
Advanced: How can researchers reconcile contradictory bioactivity data across assays?
Answer: Discrepancies may arise from:
- Assay Conditions : Varying pH or redox environments affect the compound’s stability (e.g., ester hydrolysis in serum). Validate via LC-MS stability profiling .
- Target Selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) can be identified via panel screening and molecular docking .
- Cellular Uptake : Confocal microscopy with fluorescent analogs quantifies intracellular accumulation differences .
Advanced: What strategies validate the compound’s mechanism of action in kinase inhibition?
Answer: Use orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to purified kinase domains .
- Western Blotting : Detects phosphorylation levels of downstream targets (e.g., ERK1/2) in treated cells .
- Mutagenesis Studies : Introduce mutations (e.g., ATP-binding pocket residues) to confirm binding specificity .
Basic: How is the purity of synthesized batches assessed?
Answer: Rigorous protocols include:
- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) quantify impurities (<0.5% area) .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S content (tolerance ±0.4%) .
- TLC Monitoring : Hexane/ethyl acetate (3:1) tracks reaction progress and byproduct formation .
Advanced: How can QSAR models guide the design of derivatives with enhanced potency?
Answer: Quantitative Structure-Activity Relationship (QSAR) models:
- Descriptors : Include topological polar surface area (TPSA), molar refractivity, and Hammett constants for substituents .
- Validation : Leave-one-out cross-validation (LOO-CV) ensures robustness (R² > 0.8) .
- Lead Optimization : Prioritize derivatives with lower IC50 predicted values and improved solubility (clogP < 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
